molecular formula C21H23F3N6O B10991683 1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-N-[3-(trifluoromethyl)phenyl]piperidine-4-carboxamide

1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-N-[3-(trifluoromethyl)phenyl]piperidine-4-carboxamide

Cat. No.: B10991683
M. Wt: 432.4 g/mol
InChI Key: KVEYTJJCDZCCDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a triazolo[4,3-b]pyridazine core linked to a piperidine-4-carboxamide scaffold, with a 3-(trifluoromethyl)phenyl substituent on the amide nitrogen and an isopropyl group at position 3 of the triazole ring.

Properties

Molecular Formula

C21H23F3N6O

Molecular Weight

432.4 g/mol

IUPAC Name

1-(3-propan-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-[3-(trifluoromethyl)phenyl]piperidine-4-carboxamide

InChI

InChI=1S/C21H23F3N6O/c1-13(2)19-27-26-17-6-7-18(28-30(17)19)29-10-8-14(9-11-29)20(31)25-16-5-3-4-15(12-16)21(22,23)24/h3-7,12-14H,8-11H2,1-2H3,(H,25,31)

InChI Key

KVEYTJJCDZCCDF-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NN=C2N1N=C(C=C2)N3CCC(CC3)C(=O)NC4=CC=CC(=C4)C(F)(F)F

Origin of Product

United States

Preparation Methods

Core Heterocycle Formation: Synthesis of 3-(Propan-2-yl) Triazolo[4,3-b]Pyridazine

The triazolo[4,3-b]pyridazine core is constructed via a one-pot cyclocondensation reaction. Building on methods from triazolo-pyridazine derivatives , the synthesis begins with 3,6-dichloropyridazine and 5-(propan-2-yl)-1H-tetrazole. In toluene under reflux, pyridine catalyzes the nucleophilic displacement of chloride at position 3 by the tetrazole, followed by thermal cyclization to form 6-chloro-3-(propan-2-yl)-[1, triazolo[4,3-b]pyridazine (Compound A).

Key Reaction Parameters

  • Molar Ratio : 1:1.2 (3,6-dichloropyridazine : 5-(propan-2-yl)-1H-tetrazole)

  • Catalyst : Pyridine (10 mol%)

  • Solvent : Toluene

  • Temperature : 110°C, 12 hours

  • Yield : 78%

ParameterValueImpact on Yield
SolventDMAcMaximizes NAS rate
Temperature130°CPrevents decomposition
Equivalents of C1.5Drives completion
Final Yield 65%

Amide Bond Formation: Coupling with 3-(Trifluoromethyl)Aniline

The piperidine-4-carbonyl group in Compound D is activated for amide coupling. Carbodiimide-mediated activation using HOBt and EDCl generates the reactive O-acylisourea intermediate (Compound E), which reacts with 3-(trifluoromethyl)aniline.

Coupling Protocol

  • Activation : Compound D (1 equiv), EDCl (1.2 equiv), HOBt (1.1 equiv) in dichloromethane (DCM), 0°C → RT, 2 hours.

  • Aminolysis : Add 3-(trifluoromethyl)aniline (1.5 equiv), stir at RT for 16 hours.

  • Workup : Wash with 5% HCl, saturated NaHCO3, brine.

  • Purification : Column chromatography (SiO2, EtOAc/hexane 1:1 → 3:1).

Yield : 58%

Analytical Characterization and Validation

Critical spectroscopic data confirm structural fidelity:

  • HRMS (ESI-TOF) : m/z [M+H]+ Calculated for C24H26F3N7O: 510.2121; Found: 510.2119 .

  • 1H NMR (500 MHz, CDCl3) : δ 8.72 (s, 1H, triazolo-H), 7.89 (d, J = 8.5 Hz, 1H, Ar-H), 7.62–7.58 (m, 3H, Ar-H), 4.31 (q, J = 6.8 Hz, 1H, piperidine-CH), 3.02–2.94 (m, 2H, piperidine-CH2), 2.20–2.12 (m, 2H, piperidine-CH2), 1.48 (d, J = 6.8 Hz, 6H, isopropyl-CH3) .

  • IR (ATR) : 1674 cm−1 (C=O stretch), 1328 cm−1 (C-F stretch) .

Process Optimization and Scale-Up Considerations

Kilogram-scale production requires addressing:

  • Solvent Selection : Replacing DMAc with cyclopentyl methyl ether (CPME) improves NAS safety profile .

  • Catalyst Recycling : Pyridine recovery via distillation reduces costs .

  • Purity Control : Recrystallization from ethanol/water (4:1) elevates purity to >99% .

Comparative Analysis of Alternative Routes

Alternative pathways were evaluated:

MethodAdvantagesLimitations
Direct Amide Coupling Fewer stepsLow yield (32%) due to steric hindrance
Mitsunobu Reaction High stereocontrolRequires expensive reagents
Enzymatic Catalysis Eco-friendlyLimited substrate tolerance

The reported EDCl/HOBt method balances efficiency and cost .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution at the Trifluoromethylphenyl Group

The electron-withdrawing trifluoromethyl group activates the attached phenyl ring for nucleophilic substitution. This site undergoes regioselective reactions under mild conditions:

Reaction Type Conditions Product Yield Reference
MethoxylationNaOMe, DMF, 60°C, 6 hrs3-(Methoxy)phenyl derivative72%
Amination (Primary Amine)NH₃ (aq), CuI, 100°C, 12 hrs3-(Amino)phenyl analog58%

Mechanistic Insight : The -CF₃ group directs nucleophiles to the para position via resonance deactivation of ortho/meta positions. Copper catalysts facilitate amination by stabilizing transition states.

Triazolo-Pyridazine Core Modifications

The triazolo[4,3-b]pyridazine system participates in electrophilic and cycloaddition reactions:

2.1. Electrophilic Aromatic Substitution

Reagent Position Modified Product Yield
HNO₃/H₂SO₄C7 of pyridazine7-Nitro-triazolo-pyridazine65%
Br₂, FeCl₃C8 of pyridazine8-Bromo-triazolo-pyridazine78%

Conditions: 0°C to rt, 2–4 hrs .

2.2. 1,3-Dipolar Cycloaddition

The triazole moiety reacts with alkynes to form fused heterocycles:

text
Triazolo-pyridazine + HC≡C-R → [1,2,3]Triazolo[1,5-a]quinoxaline (70–85% yield)

Catalyst: Cu(I)/Et₃N, 80°C, 8 hrs .

Piperidine-Carboxamide Reactivity

The piperidine ring and amide bond enable further functionalization:

3.1. Amide Hydrolysis

Conditions Product Application
6M HCl, reflux, 24 hrsPiperidine-4-carboxylic acidIntermediate for new amides
LiOH, THF/H₂O, rt, 12 hrsLithium carboxylate saltCoupling reactions

Yields range from 60–85% depending on steric hindrance.

3.2. Reductive Amination of Piperidine

Reagent Product Yield
NaBH₃CN, RCHON-Alkyl-piperidine derivative55–70%
H₂, Pd/C, R-NH₂N-Aryl-piperidine analog50–65%

Conditions: Methanol, rt to 60°C.

Catalytic Hydrogenation of Iso-Propyl Group

The propan-2-yl substituent on the triazole undergoes selective reduction:

Catalyst Conditions Product Yield
Pd/C (10%)H₂ (1 atm), EtOH, 25°C3-(Propyl)-triazolo-pyridazine90%
Raney NiH₂ (3 atm), THF, 50°C3-(Hydroxypropyl) derivative75%

Complete retention of stereochemistry at the triazole observed .

Cross-Coupling Reactions

The brominated pyridazine intermediate facilitates palladium-mediated couplings:

Reaction Conditions Product Yield
Suzuki-MiyauraAr-B(OH)₂, Pd(PPh₃)₄, K₂CO₃, dioxaneBiaryl derivatives60–80%
SonogashiraHC≡C-R, CuI, PdCl₂(PPh₃)₂, Et₃NAlkynylated triazolo-pyridazines65–75%

Optimal temperatures: 80–110°C .

Stability Under Physiological Conditions

Key Degradation Pathways :

  • Oxidative Stress : CYP450 enzymes oxidize the piperidine ring (t₁/₂ = 2.3 hrs in liver microsomes) .

  • Hydrolytic Cleavage : Amide bond hydrolysis at pH < 3 or > 10 (t₁/₂ = 8.5 hrs at pH 1.2).

Synthetic Routes to Key Derivatives

Derivative Class Key Step Biological Activity
Sulfonamide analogsSOCl₂-mediated sulfonation at piperidineImproved kinase inhibition (IC₅₀ 0.8 µM)
Fluorinated aryl variantsBalz-Schiemann reactionEnhanced metabolic stability

Yields and purity data correlate with electronic effects of substituents .

This compound's multifunctional architecture allows precise modifications to optimize pharmacokinetic and pharmacodynamic profiles. Recent studies highlight its utility as a bromodomain inhibitor scaffold, with structure-activity relationship (SAR) studies leveraging these reactions to achieve sub-micromolar IC₅₀ values . Continued exploration of its reactivity will expand its applications in targeted drug discovery.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of triazolo[4,3-b]pyridazines exhibit potent anticancer properties. For instance, compounds with similar scaffolds have been investigated for their ability to inhibit specific kinases involved in cancer progression. The c-Met kinase inhibitors , such as those derived from the triazolo-pyridazine framework, have shown promising results in preclinical studies targeting non-small cell lung cancer and renal cell carcinoma .

Neurological Disorders

The triazolo-pyridazine scaffold has been explored for its neuroprotective effects. Studies suggest that compounds containing this structure can modulate pathways involved in neurodegenerative diseases, including Huntington’s disease and other Janus kinase-related disorders . The ability to cross the blood-brain barrier enhances their potential as therapeutic agents in treating neurological conditions.

Anti-inflammatory Properties

Inhibitors targeting the p38 mitogen-activated protein kinase (MAPK) pathway have been developed based on this compound's structure. These inhibitors are significant in managing inflammatory diseases and conditions where the MAPK pathway is dysregulated .

Bioavailability and Pharmacokinetics

Studies on similar compounds suggest that modifications to the piperidine and trifluoromethyl groups can enhance bioavailability and optimize pharmacokinetic profiles. Understanding these parameters is essential for translating laboratory findings into clinical applications .

Case Study: c-Met Inhibitors

A notable study highlighted a derivative of the triazolo-pyridazine scaffold that demonstrated an IC50 value of 0.005 µM against c-Met kinases. This compound progressed through preclinical trials and exhibited favorable pharmacokinetic properties in animal models, indicating its potential for clinical development .

Case Study: Neuroprotective Agents

Another research effort focused on synthesizing derivatives targeting neurodegenerative pathways. These compounds showed significant promise in preclinical models of Huntington's disease, suggesting that further exploration could lead to effective treatments for such conditions .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors, leading to a biological response. The exact pathways and targets can vary depending on the specific application and context. For example, in medicinal applications, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Key Observations :

  • The 3-isopropyl group on the triazole ring (as in the target compound) is associated with enhanced hydrophobic interactions in BET inhibitors like AZD5153 .
  • Substitution at the amide nitrogen (e.g., 3-trifluoromethylphenyl vs. 4-chlorophenyl) modulates solubility and target affinity. The trifluoromethyl group may improve metabolic stability .

Pharmacological and Computational Data

Bromodomain Inhibition (BET Targets)

  • AZD5153 : A triazolopyridazine-based bivalent BET inhibitor with picomolar potency. Its optimization highlights the importance of the triazole substituent (methoxy group) and piperidine linker for binding .
  • Virtual Screening Data : Compounds with triazolo[4,3-b]pyridazine cores (e.g., F2507-0625, GOLD score = 86.07) show strong docking affinity to fungal targets, suggesting scaffold versatility .

Antimicrobial Activity

  • 6-Methyltriazolo[4,3-b]pyridazine Derivatives : Exhibit moderate to good antimicrobial activity, with benzamide/sulfonamide substituents enhancing efficacy .

Physicochemical and ADME Properties

Property Target Compound N-(4-chlorophenyl) Analog N-phenylpiperidine-3-carboxamide
Molecular Weight ~423.4 424.9 322.4
logP (Predicted) ~3.2 (estimated) ~3.5 0.85
Solubility Low (trifluoromethyl group) Low (chlorophenyl) Moderate (smaller substituent)
Metabolic Stability Likely high (CF3 group) Moderate Low (phenyl group)

Notes:

  • The trifluoromethyl group in the target compound may reduce oxidative metabolism, enhancing half-life .
  • Piperidine-4-carboxamide analogs generally exhibit better membrane permeability than 3-carboxamide derivatives .

Biological Activity

The compound 1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-N-[3-(trifluoromethyl)phenyl]piperidine-4-carboxamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of the compound can be represented as follows:

  • Molecular Formula : C19_{19}H20_{20}F3_{3}N5_{5}
  • Molecular Weight : 393.39 g/mol

The compound features a triazolo-pyridazine core, which is significant in medicinal chemistry due to its diverse biological activities.

Antimicrobial Activity

Research indicates that compounds with a triazolo-pyridazine scaffold exhibit promising antimicrobial properties. A study highlighted the synthesis of various triazole derivatives and their evaluation against bacterial strains. The derivatives showed varying degrees of activity against Staphylococcus aureus and Escherichia coli, with some exhibiting minimum inhibitory concentrations (MICs) in the low micromolar range .

Antitubercular Activity

In another investigation focused on anti-tubercular agents, derivatives similar to the compound were synthesized and tested against Mycobacterium tuberculosis. Certain derivatives demonstrated significant activity with IC50_{50} values ranging from 1.35 to 2.18 μM. This suggests that modifications to the triazolo-pyridazine structure could enhance its efficacy against tuberculosis .

Anti-inflammatory Properties

The compound has also been studied for its anti-inflammatory effects. In vitro assays demonstrated that it could inhibit the production of pro-inflammatory cytokines in human cell lines. The mechanism appears to involve the modulation of signaling pathways associated with inflammation, particularly through inhibition of NF-kB activation .

The biological activity of this compound is attributed to its ability to interact with various biological targets:

  • Kinase Inhibition : The compound has shown potential as an inhibitor of p38 mitogen-activated protein kinase (MAPK), which plays a crucial role in inflammatory responses.
  • Receptor Modulation : It may also interact with nicotinamide adenine dinucleotide (NAD)-dependent enzymes, influencing cellular metabolism and survival pathways .

Case Study 1: Triazole Derivatives in Antimicrobial Research

A recent study synthesized a series of triazole derivatives based on the parent structure and evaluated their antimicrobial activities. Among these, one derivative exhibited an MIC of 0.5 μg/mL against S. aureus, demonstrating the potential for further development into therapeutic agents .

Case Study 2: Evaluation Against Tuberculosis

In a focused study on anti-tubercular activity, researchers synthesized several compounds related to our target molecule and assessed their efficacy. The most active derivative was found to have an IC90_{90} value of 3.73 μM, indicating strong potential for treating tuberculosis infections .

Data Summary

Activity TypeTest Organism/Cell LineIC50_{50} / MIC (μM)Reference
AntimicrobialS. aureus0.5
AntitubercularMycobacterium tuberculosis1.35 - 2.18
Anti-inflammatoryHuman cell linesNot specified

Q & A

Q. Optimization Strategies :

  • Temperature Control : Higher yields (≥75%) are achieved for cyclization steps at 80–100°C in toluene or DMF .
  • Catalyst Screening : Pd(PPh₃)₄ for cross-coupling reactions improves efficiency compared to Pd(OAc)₂ .
  • Purification : Use preparative HPLC (C18 column, acetonitrile/water gradient) to isolate the final compound with ≥95% purity .

Q. Table 1: Reaction Condition Comparison

StepSolventCatalystYield (%)Reference
Triazole CyclizationTolueneNone68–72
Amide CouplingDMFEDC/HOBt82–85
Cross-CouplingTHF/H₂OPd(PPh₃)₄78

Basic: How is structural characterization performed for this compound?

Methodological Answer:

Spectroscopic Analysis :

  • ¹H/¹³C NMR : Identify proton environments (e.g., trifluoromethyl singlet at δ 120–125 ppm in ¹³C NMR) and confirm piperidine ring conformation .
  • IR Spectroscopy : Detect amide C=O stretches (~1650–1700 cm⁻¹) and triazole C-N vibrations (~1550 cm⁻¹) .

Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ ion matching theoretical mass within 2 ppm error) .

Elemental Analysis : Carbon, hydrogen, and nitrogen percentages must align with theoretical values (±0.4%) .

Q. Table 2: Key Spectral Signatures

Functional GroupNMR Shift (ppm)IR Stretch (cm⁻¹)
Trifluoromethylphenyl120–125 (¹³C)1100–1150 (C-F)
Piperidine C=O170–175 (¹³C)1650–1700
Triazole C-N140–145 (¹³C)1550

Advanced: How can computational methods guide molecular docking studies for target identification?

Methodological Answer:

Target Selection : Prioritize enzymes like 14-α-demethylase (CYP51, PDB: 3LD6) based on structural homology to triazolo antifungal agents .

Docking Workflow :

  • Ligand Preparation : Optimize the compound’s geometry using Gaussian09 at the B3LYP/6-31G* level.
  • Protein Preparation : Remove water molecules, add hydrogens, and assign charges in AutoDock Tools.
  • Grid Generation : Focus on the active site (e.g., heme-binding pocket for CYP51).
  • Scoring : Use AutoDock Vina to calculate binding affinities (ΔG ≤ −8.0 kcal/mol suggests strong binding) .

Validation : Compare docking poses with co-crystallized ligands (RMSD ≤ 2.0 Å) and validate via MD simulations (GROMACS, 100 ns) .

Key Insight : The trifluoromethyl group enhances hydrophobic interactions with CYP51’s active site, while the triazole ring coordinates with the heme iron .

Advanced: How to resolve contradictions in biological activity data across studies?

Methodological Answer:

Assay Standardization :

  • Use consistent cell lines (e.g., Candida albicans ATCC 90028 for antifungal studies) and control compounds (e.g., fluconazole) .
  • Normalize IC₅₀ values to intracellular ATP levels (CellTiter-Glo assay) to reduce variability .

Data Triangulation :

  • Compare enzyme inhibition (e.g., CYP51 activity via UV-Vis spectroscopy) with cellular efficacy. Discrepancies may indicate off-target effects .
  • Validate using knockout models (e.g., CYP51-deficient strains) to confirm target specificity .

Case Study : A study reported divergent IC₅₀ values (2 µM vs. 12 µM) for antifungal activity. Re-analysis revealed differences in culture media (RPMI vs. Sabouraud dextrose), affecting compound solubility .

Advanced: How to design structure-activity relationship (SAR) studies for analogs?

Methodological Answer:

Core Modifications :

  • Triazole Substituents : Replace isopropyl with cyclopropyl to assess steric effects on target binding .
  • Piperidine Linkers : Introduce methyl groups at C3 to evaluate conformational flexibility .

Functional Group Variations :

  • Replace trifluoromethyl with cyano (-CN) to study electronic effects on metabolic stability .

Biological Testing :

  • Screen analogs against a panel of kinases (e.g., EGFR, HER2) to identify off-target interactions .

Q. Table 3: SAR Findings

ModificationActivity Change (CYP51 IC₅₀)Metabolic Stability (t₁/₂)
Isopropyl → Cyclopropyl1.5-fold improvementNo change
Trifluoromethyl → CN3-fold reduction2× increase

Basic: What safety precautions are required for handling this compound?

Methodological Answer:

Personal Protective Equipment (PPE) :

  • Flame-retardant lab coat, nitrile gloves, and ANSI-approved goggles .
  • Use NIOSH-certified respirators (N95) if airborne particles are generated .

Ventilation : Conduct reactions in a fume hood with ≥100 ft/min face velocity .

Spill Management : Absorb with vermiculite, neutralize with 10% sodium bicarbonate, and dispose as hazardous waste .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.